molecular formula C9H9BrF3NO B12841029 (R)-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

(R)-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Katalognummer: B12841029
Molekulargewicht: 284.07 g/mol
InChI-Schlüssel: URILUNOYFVLSOS-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of agrochemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine: Similar structure but with a different position of the methoxy group.

    ®-1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-difluoroethan-1-amine: Similar structure but with two fluorine atoms instead of three.

Uniqueness

®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physicochemical properties. The presence of the trifluoromethyl group, in particular, can significantly impact the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Eigenschaften

Molekularformel

C9H9BrF3NO

Molekulargewicht

284.07 g/mol

IUPAC-Name

(1R)-1-(3-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9BrF3NO/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI-Schlüssel

URILUNOYFVLSOS-MRVPVSSYSA-N

Isomerische SMILES

COC1=CC(=CC(=C1)[C@H](C(F)(F)F)N)Br

Kanonische SMILES

COC1=CC(=CC(=C1)C(C(F)(F)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.